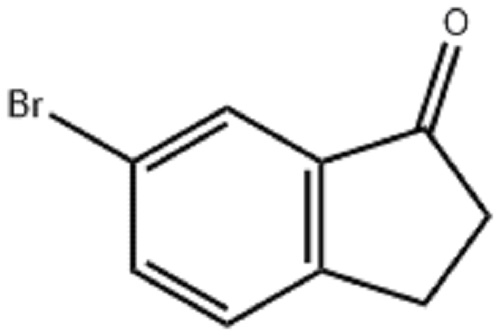

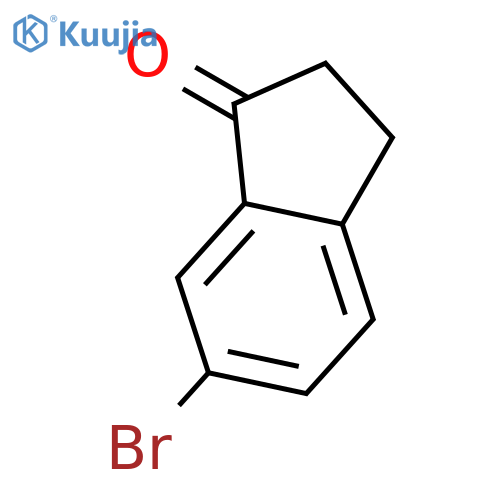

Cas no 14548-39-1 (6-bromo-2,3-dihydro-1H-inden-1-one)

14548-39-1 structure

商品名:6-bromo-2,3-dihydro-1H-inden-1-one

6-bromo-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-1-indanone

- 6-BROMO-2,3-DIHYDROINDEN-1-ONE

- 6-BROMO-INDAN-1-ONE

- 6-BROMO INDANONE

- 6-bromo-2,3-dihydro-1H-inden-1-one

- 6-Bromoindan-1-one

- 6-BroMoindaonoe

- 1H-Inden-1-one,6-bromo-2,3-dihydro-

- 6-BroMo-1-indanone 98%

- 6-Bromo-1-indanone,98%

- 6-Bromo-1-indanone, >=99%

- 6-Bromoindanone

- 1-Indanone, 6-bromo-

- 1H-Inden-1-one, 6-bromo-2,3-dihydro-

- 6-bromo-indanone

- 6-bromo--1-indanone

- PubChem13783

- 1-Indanone, 6-bromo-,

- KSC490E7H

- AMOT0646

- Jsp002661

- SEQHEDQNODAFIU-UHFFFAOYSA-N

- BCP16277

- A

-

- MDL: MFCD02179286

- インチ: 1S/C9H7BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2

- InChIKey: SEQHEDQNODAFIU-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(C([H])([H])C2([H])[H])=O

計算された属性

- せいみつぶんしりょう: 209.96800

- どういたいしつりょう: 209.968

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.608

- ゆうかいてん: 110.0 to 114.0 deg-C

- ふってん: 291.6°Cat760mmHg

- フラッシュポイント: 111.6℃

- 屈折率: 1.623

- PSA: 17.07000

- LogP: 2.57800

- 最大波長(λmax): 302(EtOH)(lit.)

- ようかいせい: 使用できません

6-bromo-2,3-dihydro-1H-inden-1-one セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: 24/25

- ちょぞうじょうけん:Store at room temperature

6-bromo-2,3-dihydro-1H-inden-1-one 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

6-bromo-2,3-dihydro-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3711-5G |

6-Bromo-1-indanone |

14548-39-1 | >98.0%(GC) | 5g |

¥180.00 | 2024-04-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015819-25g |

6-bromo-2,3-dihydro-1H-inden-1-one |

14548-39-1 | 98% | 25g |

¥215 | 2024-05-25 | |

| eNovation Chemicals LLC | D402420-100g |

6-Bromoindanone |

14548-39-1 | 97% | 100g |

$500 | 2024-06-05 | |

| Life Chemicals | F2189-0055-2.5g |

6-bromo-2,3-dihydro-1H-inden-1-one |

14548-39-1 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| AstaTech | 54608-5/G |

6-BROMO-1-INDANONE |

14548-39-1 | 97% | 5g |

$12 | 2023-09-17 | |

| eNovation Chemicals LLC | K09208-10g |

6-Bromo-2,3-dihydro-1H-inden-1-one |

14548-39-1 | >95% | 10g |

$190 | 2024-05-23 | |

| abcr | AB353624-100 g |

6-Bromo-1-indanone, 97%; . |

14548-39-1 | 97% | 100g |

€348.00 | 2023-06-20 | |

| Chemenu | CM107048-1000g |

6-bromo-2,3-dihydro-1H-inden-1-one |

14548-39-1 | 95%+ | 1000g |

$773 | 2021-06-17 | |

| TRC | B684505-25g |

6-Bromo-1-indanone |

14548-39-1 | 25g |

$ 1074.00 | 2023-04-18 | ||

| TRC | B684505-50g |

6-Bromo-1-indanone |

14548-39-1 | 50g |

$ 2021.00 | 2023-04-18 |

6-bromo-2,3-dihydro-1H-inden-1-one サプライヤー

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

(CAS:14548-39-1)6-Bromoindanone

注文番号:578047

在庫ステータス:0

はかる:kg

清らかである:99%

最終更新された価格情報:Tuesday, 20 August 2024 13:59

価格 ($):0

atkchemica

ゴールドメンバー

(CAS:14548-39-1)6-bromo-2,3-dihydro-1H-inden-1-one

注文番号:CL7569

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:27

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:14548-39-1)6-溴茚酮

注文番号:LE2471841

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:39

価格 ($):discuss personally

6-bromo-2,3-dihydro-1H-inden-1-one 関連文献

-

Derek R. Boyd,Narain D. Sharma,Nigel I. Bowers,Rosemary Boyle,John S. Harrison,Kyoung Lee,Timothy D. H. Bugg,David T. Gibson Org. Biomol. Chem. 2003 1 1298

-

Fatima Hussein,Corentin Pigot,Francisco Romero Lairado,Marco Minissale,Eric Salomon,Thierry Angot,Frédéric Dumur,Malek Nechab,Didier Gigmes,Sylvain Clair,Luca Giovanelli New J. Chem. 2022 46 22869

-

Derek R. Boyd,Narain D. Sharma,Nigel I. Bowers,Rosemary Boyle,John S. Harrison,Kyoung Lee,Timothy D. H. Bugg,David T. Gibson Org. Biomol. Chem. 2003 1 1298

-

Jan S. W?ssner,David C. Grenz,Daniel Kratzert,Birgit Esser Org. Chem. Front. 2019 6 3649

14548-39-1 (6-bromo-2,3-dihydro-1H-inden-1-one) 関連製品

- 84-47-9(2-Tert-Butylanthraquinone)

- 84-51-5(2-Ethylanthraquinone)

- 82-05-3(1,9-Benz-10-anthrone)

- 83-33-0(2,3-dihydro-1H-inden-1-one)

- 84-11-7(9,10-Phenanthrenequinone)

- 84-65-1(Anthraquinone)

- 89-74-7(2',4'-Dimethylacetophenone)

- 84-54-8(2-Methylanthraquinone)

- 90-44-8(Anthrone)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:14548-39-1)6-Bromoindanone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:14548-39-1)6-bromo-2,3-dihydro-1H-inden-1-one

清らかである:99%

はかる:500g

価格 ($):400.0